molecular formula C7H11ClN2 B2540770 (4-Methylpyridin-3-yl)methanamine hydrochloride CAS No. 3246-57-9

(4-Methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B2540770
CAS No.: 3246-57-9
M. Wt: 158.63
InChI Key: GKVQQAVMHDTAPX-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methylpyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison: Compared to its analogs, (4-Methylpyridin-3-yl)methanamine hydrochloride exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research. Its specific structural configuration allows for selective interactions with various biological targets, enhancing its utility in medicinal chemistry .

Biological Activity

(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as 4-methyl-3-pyridinylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methyl group and a methanamine moiety. The synthesis typically involves the following steps:

  • Chlorination of 4-methylpyridine : This step introduces a halogen that can be later substituted.
  • Amination : The introduction of the methanamine group occurs through nucleophilic substitution.

The synthesis can be optimized using various reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through:

  • Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Methylpyridin-3-ylmethanamineStaphylococcus aureus50 µM
4-Methylpyridin-3-ylmethanamineEscherichia coli75 µM

These findings suggest that this compound may have potential as an antimicrobial agent.

Antimalarial Activity

Research has explored the antimalarial properties of pyridine derivatives. A related study demonstrated that modifications in the pyridine structure significantly impacted efficacy against Plasmodium falciparum, with some compounds achieving over 90% reduction in parasitemia in animal models when administered at specific dosages .

Case Studies

  • Antimalarial Efficacy : In a study involving various pyridine derivatives, one compound showed a notable reduction in parasitemia when dosed at 30 mg/kg in P. berghei mouse models, indicating that structural modifications can enhance biological activity against malaria .
  • Enzyme Interaction Studies : A series of experiments assessed the interaction of pyridine derivatives with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds were evaluated for their inhibitory effects on both P. falciparum and P. vivax DHODH, showing promising selectivity profiles .

Properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVQQAVMHDTAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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